3-Methyl-5-(pyrazin-2-yl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-methyl-5-pyrazin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-5-9-2-3-10-7/h2-5H,1H3 |
InChI Key |
MBBDLWRKPBAFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=NC=CN=C2 |
Origin of Product |
United States |
Significance of Isoxazole and Pyrazine Heterocycles in Organic and Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic and medicinal chemistry. Among these, isoxazoles and pyrazines are particularly noteworthy for their diverse biological activities.
Isoxazoles , five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions, are a cornerstone in the development of new therapeutic agents. nih.gov Their unique chemical properties allow them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. nih.govresearchgate.net Isoxazole (B147169) derivatives have been successfully developed into drugs with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. nih.govnih.gov The versatility of the isoxazole ring system allows for straightforward modifications, enabling chemists to fine-tune the compound's properties to enhance its activity and selectivity. researchgate.netnih.gov
Pyrazines , six-membered heterocyclic rings with two nitrogen atoms at positions 1 and 4, are also integral to medicinal chemistry. dntb.gov.ua Pyrazine (B50134) derivatives are found in a number of clinically used drugs and are known to exhibit a wide array of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects. dntb.gov.ua The pyrazine ring is a key component in many biologically active molecules and approved drugs.
The Rationale for Investigating Isoxazole Pyrazine Hybrid Scaffolds
The strategic combination of two or more pharmacologically active moieties into a single "hybrid" molecule is a powerful approach in drug discovery. This strategy can lead to compounds with improved affinity, selectivity, and a more favorable pharmacokinetic profile. The hybridization of isoxazole (B147169) and pyrazine (B50134) rings is a promising area of research, as it can potentially yield compounds with unique and enhanced biological activities.
The investigation into isoxazole-pyrazine hybrids like 3-Methyl-5-(pyrazin-2-yl)isoxazole is driven by the potential for synergistic effects between the two heterocyclic systems. Researchers aim to create novel chemical entities that can interact with multiple biological targets or exhibit a novel mechanism of action.
Key Research Areas Pertaining to 3 Methyl 5 Pyrazin 2 Yl Isoxazole and Its Analogues
Synthetic Approaches to the Isoxazole Ring System
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its synthesis is well-established, with several reliable methods for its construction from various acyclic precursors. These methods offer access to a wide range of substitution patterns on the isoxazole core.
1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)
The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most fundamental and widely utilized methods for constructing the isoxazole ring. nih.govacs.org This reaction forms the 3,5-disubstituted isoxazole core with high regioselectivity. mdpi.comorganic-chemistry.org The nitrile oxide, a reactive 1,3-dipole, is typically generated in situ to avoid its rapid dimerization into a furoxan. nih.gov
Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides (like hydroximoyl chlorides) with a base or the oxidation of aldoximes. nih.govrsc.org The choice of alkyne and nitrile oxide precursor determines the final substitution pattern of the isoxazole. For the synthesis of the target molecule's scaffold, a pyrazinyl-substituted alkyne could be reacted with a precursor to acetonitrile (B52724) oxide, or conversely, pyrazine-2-carbonitrile oxide could be reacted with propyne.
Modern advancements in this area focus on improving reaction efficiency and environmental friendliness. nih.gov Mechanochemical methods, using ball-milling, have been developed for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, often employing a recyclable copper/alumina nanocomposite catalyst. nih.gov Microwave irradiation has also been employed to accelerate the reaction, sometimes under metal-free conditions. nih.govresearchgate.net
| Alkyne/Dipolarophile | Nitrile Oxide Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Cu/Al2O3, K2CO3, Ball-milling, 60 min | 98% | nih.gov |
| Propargyl alcohol | (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Cu/Al2O3, K2CO3, Ball-milling, 60 min | 94% | nih.gov |
| Various alkynes | Ethyl-2-chloro-2-(hydroxyimino)acetate | Microwave irradiation | Moderate to good | nih.gov |
| Terminal Alkynes | Aromatic Oximes | NCS, DBU, CH3CN | Good to excellent | rsc.org |
Annulation Reactions Involving Hydroxylamine (B1172632) Derivatives
The reaction of hydroxylamine or its salts with 1,3-dielectrophilic species is another cornerstone of isoxazole synthesis. nih.gov This approach typically involves the cyclocondensation of hydroxylamine with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds and their synthetic equivalents. researchgate.netmdpi.comnih.gov
For instance, reacting an appropriately substituted chalcone (B49325) with hydroxylamine hydrochloride can lead to the formation of a 3,5-disubstituted isoxazole after cyclization and dehydration. nih.gov Similarly, the reaction between β-keto esters and hydroxylamine provides a direct route to isoxazol-5(4H)-ones, which can be further functionalized. mdpi.com These reactions are often promoted by a base or acid and can be performed in various solvents, including environmentally benign options like water. nih.govmdpi.com The synthesis of 3-methylisoxazole (B1582632) derivatives specifically can be achieved by using a substrate containing an acetyl group, such as ethyl acetoacetate, which reacts with hydroxylamine. jmchemsci.com
| Carbonyl Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Chalcone derivatives | Hydroxylamine hydrochloride | Acetic acid, reflux | 3,5-Diaryl-4,5-dihydroisoxazole | nih.gov |
| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | Water, room temp to 80 °C | 5-Arylisoxazole | nih.gov |
| Ethyl acetoacetate | Hydroxylamine hydrochloride | Cell-Pr-NH2 catalyst, Water, room temp | 3-Methylisoxazol-5(4H)-one | mdpi.com |
| Ethyl acetoacetate | Hydrazine hydrate | Absolute ethanol | 3-Methyl-5-pyrazolone (for comparison) | jmchemsci.com |
Synthetic Strategies for the Pyrazine Moiety in Hybrid Systems
Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is a common scaffold in pharmaceuticals and functional materials. tandfonline.comnih.govmdpi.com Synthesizing pyrazine-isoxazole hybrids requires either building the pyrazine ring onto a pre-existing isoxazole or functionalizing a pyrazine ring to attach the isoxazole moiety.
Ring-Forming Reactions for Pyrazine Scaffolds
The most common and straightforward method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com This versatile reaction allows for the synthesis of a wide variety of substituted pyrazines by simply changing the precursors. To create a hybrid system like this compound, one could envision a strategy where the 1,2-dicarbonyl precursor already bears the 3-methylisoxazole group.
Recent research has focused on developing more efficient and environmentally friendly methods for pyrazine synthesis. tandfonline.com This includes one-pot reactions and the use of catalysts like manganese dioxide for tandem oxidation processes starting from α-hydroxy ketones and 1,2-diamines. tandfonline.com Other catalytic systems, such as those based on copper or silver, have also been reported for the vapor-phase synthesis of pyrazines from diols and diamines. tandfonline.com
Regioselective Functionalization of the Pyrazine Ring
For many synthetic routes, it is more practical to start with a pre-formed pyrazine ring and introduce the desired substituent at a specific position. Due to the electron-deficient nature of the pyrazine ring, direct functionalization can be challenging. However, several powerful methods have been developed for its regioselective modification.
One effective strategy is deprotonative metalation, where a strong base, often an organolithium reagent or a complex metal amide base (like TMP-based reagents), is used to selectively remove a proton from the ring. nih.govresearchgate.net The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group. The regioselectivity of this metalation can be controlled by the choice of base, solvent, and the presence of directing groups on the pyrazine ring. nih.gov For example, the use of TMPMgCl·LiCl on 6-chloroimidazo[1,2-a]pyrazine (B1590719) leads to magnesiation at the C3 position, while TMP₂Zn·2MgCl₂·2LiCl directs the zincation to the C5 position. nih.gov
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada-Corriu reactions, are also invaluable for functionalizing pyrazines. mdpi.comacs.org These reactions typically involve coupling a halopyrazine or pyrazine triflate with an organometallic reagent (e.g., boronic acids, organostannanes, or Grignard reagents) in the presence of a palladium or nickel catalyst. mdpi.comacs.org This approach is highly effective for forming carbon-carbon bonds, such as the one connecting the pyrazine and isoxazole rings in the target molecule.
| Pyrazine Substrate | Reagent/Catalyst System | Position Functionalized | Reaction Type | Reference |
|---|---|---|---|---|
| 6-chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3 | Magnesiation | nih.gov |
| 6-chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | C5 | Zincation | nih.gov |
| 3-aminoimidazo[1,2-a]pyrazine | Ar-Br, Pd(OAc)₂, PivOH, K₂CO₃ | C6 | Direct C-H Arylation | acs.org |
| 2-chloro-5-methylpyrazine N-oxide | 3-methylbutylmagnesium bromide, Ni(acac)₂ | C2 | Kumada-Corriu Coupling | mdpi.com |
| Dihydropyrazinone | Gold(I) catalyst | C5 | Annulation | acs.org |
An in-depth examination of advanced synthetic strategies for this compound and its structural analogs reveals a growing emphasis on efficiency, selectivity, and sustainability. This article explores sophisticated methodologies for conjugating isoxazole and pyrazine rings and the integration of green chemistry principles into these synthetic pathways.
Theoretical and Computational Investigations into the Molecular Structure and Reactivity of 3 Methyl 5 Pyrazin 2 Yl Isoxazole
Computational Reactivity Predictions and Mechanistic Insights
While general principles of computational chemistry and studies on analogous structures (such as other substituted isoxazoles, pyrazoles, and pyrazines) exist, applying these findings directly to 3-Methyl-5-(pyrazin-2-yl)isoxazole without specific research would be speculative and would not meet the required standard of scientific accuracy. Generating content without specific sources would violate the instruction to provide a professional and authoritative article based on diverse and verifiable research.
Mechanistic Chemical Reactivity of 3 Methyl 5 Pyrazin 2 Yl Isoxazole and Its Heterocyclic Analogues
Electrophilic and Nucleophilic Substitution Pathways on the Heterocyclic Rings
The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen in a 1,2-relationship, exhibits a nuanced reactivity towards electrophilic and nucleophilic attack. chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms makes the isoxazole ring electron-deficient, yet it is considered a π-excessive system. chemicalbook.com This duality allows for electrophilic substitution to occur more readily than in pyridine. chemicalbook.com Generally, electrophilic substitution on the isoxazole ring is known to favor the C4-position. reddit.com The stability of the intermediate formed during electrophilic attack dictates this regioselectivity. reddit.com For instance, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) yields 4-iodoisoxazoles, which can then be further functionalized. nih.govacs.org
The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is electron-deficient due to the electron-withdrawing nature of the nitrogen atoms. slideshare.netwikipedia.org This electron deficiency makes electrophilic substitution reactions on the pyrazine ring less favorable and requires forcing conditions. youtube.com When such reactions do occur, they are often directed by the existing substituents on the ring. youtube.com
Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, and C6). matanginicollege.ac.instackexchange.com The positions for nucleophilic attack are activated due to the partial positive charges they carry. matanginicollege.ac.in For example, chloropyrazines readily undergo displacement reactions with various nucleophiles like sodium methoxide (B1231860) and sodium hydroxide. rsc.org The regioselectivity of nucleophilic attack is influenced by the stability of the anionic intermediate, with attack at the 2- and 4-positions (relative to the nitrogen atoms) being favored as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com
In the context of 3-Methyl-5-(pyrazin-2-yl)isoxazole, the pyrazine ring is expected to be the primary site for nucleophilic attack, while the isoxazole ring would be the more likely site for electrophilic substitution, predominantly at the C4-position.
Ring-Opening and Rearrangement Reactions of the Isoxazole Core
The isoxazole ring is susceptible to ring-opening reactions under various conditions, a property that makes it a valuable synthetic intermediate. nih.gov This reactivity stems from the relatively weak N-O bond within the ring. Isoxazoles can be considered masked β-amino ketones or 1,3-diketones. nih.gov
One common method for isoxazole ring-opening involves reductive cleavage. For example, the reduction of 3,5-disubstituted isoxazoles can lead to the formation of β-amino enones. core.ac.uk This transformation highlights the utility of the isoxazole ring as a synthon for 1,3-dicarbonyl compounds. chemicalbook.com
Rearrangement reactions of the isoxazole core are also well-documented. For instance, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, where arylhydrazones of 3-formylisoxazolo[4,5-b]pyridines rearrange to form 3-hydroxy-2-(2-aryl nih.govmdpi.comnih.govtriazol-4-yl)pyridines upon treatment with a base. beilstein-journals.org Another example involves the rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones when treated with boiling acetic anhydride, suggesting the formation of a keten intermediate. rsc.org Furthermore, a novel mass spectral rearrangement involving the isoxazole ring has been observed during the collision-induced dissociation of valdecoxib (B1682126) metabolites, which proceeds through a two-step mechanism involving intramolecular SN2 and four-membered ring rearrangements. nih.gov
A continuous flow photochemical process can be used to convert isoxazoles into their corresponding oxazole (B20620) isomers. acs.org
Cycloaddition and Photocycloaddition Processes
Isoxazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component depending on the reaction partner. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a fundamental and widely used method for the synthesis of isoxazoles. nih.govresearchgate.netrsc.org This reaction can be carried out under various conditions, including in the presence of copper(I) catalysts. rsc.org Intramolecular versions of this cycloaddition are also efficient for constructing fused isoxazole systems. mdpi.comnih.gov
Isoxazoles can also undergo [4+2] cycloaddition reactions. For example, Cu(II)-catalyzed [4+2]-cycloadditions between Cu–benzopyryliums and substituted isoxazoles have been reported, with the regioselectivity depending on the substitution pattern of the isoxazole. acs.org
Photocycloaddition reactions of isoxazoles have also been explored. The Paternò–Büchi reaction, which is the photocycloaddition of an electronically excited carbonyl compound to an alkene, has been successfully applied to isoxazoles. researchgate.net The photocycloaddition of aldehydes to methylated isoxazoles leads to the formation of bicyclic oxetanes with high regio- and diastereoselectivity. nih.govresearchgate.net These oxetanes are often thermally and acid-labile, reverting to the starting materials, which demonstrates a type of photochromism. nih.gov
Functional Group Transformations and Derivatizations on the Pyrazine Moiety
The pyrazine ring in this compound offers several avenues for functional group transformations and derivatizations. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.
Various chemical transformations can be performed on pyrazine derivatives, especially those containing amine or amide groups. These transformations include nitration, acetylation, esterification, bromination, and amidation. imist.maimist.ma For instance, commercially available pyrazine-based starting materials with amine or amide groups have been successfully transformed into a variety of derivatives with potential biological applications. imist.maimist.ma
The pyrazine moiety can also undergo transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Common examples include the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions typically involve the coupling of a halopyrazine with a suitable partner, such as a boronic acid or an alkyne. researchgate.net The regioselectivity of these couplings can be influenced by the electronic nature of the substituents on the pyrazine ring. researchgate.net
Furthermore, direct C-H functionalization of azines, including pyrazines, has emerged as a valuable strategy for late-stage modification of complex molecules. nih.gov These reactions can proceed through radical addition, metal-catalyzed C-H activation, or via dearomatized intermediates. nih.gov For example, a photoredox process can be used to methylate pyrazines. nih.gov
Derivatization of pyrazines can also be achieved through nucleophilic substitution of leaving groups, such as halides, with various nucleophiles. rsc.org Additionally, functional groups on the pyrazine ring can be modified. For example, a methyl group on a pyrazine ring can be brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net
Structure Activity Relationship Sar Profiling of 3 Methyl 5 Pyrazin 2 Yl Isoxazole Analogues
Correlating Substituent Effects with Biological Activity Profiles
The biological activity of 3-methyl-5-(pyrazin-2-yl)isoxazole analogues can be significantly modulated by the introduction of various substituents. These modifications can alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
In broader studies of isoxazole (B147169) derivatives, it has been observed that the introduction of specific groups at various positions can enhance certain biological activities. For example, in some series of isoxazole derivatives, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring, has been shown to enhance antibacterial activity ijpca.org. While not directly pertaining to a 3-methyl group, this highlights the principle that substituent choice is crucial. The steric bulk of the substituents on the isoxazole ring is another critical factor. Large, bulky groups can introduce steric hindrance, which may either be beneficial or detrimental to binding affinity, depending on the topology of the target's active site.
A co-crystal structure of a trisubstituted isoxazole revealed that a hydrogen bond-donating N-heterocycle at the C-5 position significantly increased potency through additional polar interactions with the target protein dundee.ac.uk. This underscores the importance of considering the specific interactions that substituents can form.
| Compound Analogue | Isoxazole Ring Modification | Observed Effect on Biological Activity |
| General Isoxazole Derivative | Introduction of methoxy, dimethylamino, or bromine groups at C-5 phenyl ring | Enhanced antibacterial activity ijpca.org |
| General Isoxazole Derivative | Introduction of nitro or chlorine groups at C-3 phenyl ring | Enhanced antibacterial activity ijpca.org |
| Trisubstituted Isoxazole | Hydrogen bond-donating N-heterocycle at C-5 position | Significantly increased potency dundee.ac.uk |
This table is illustrative of general principles observed in isoxazole derivatives and is not specific to this compound due to a lack of available data.
The pyrazine (B50134) ring is a common feature in many pharmacologically active molecules. Modifications to this moiety in this compound analogues can lead to significant changes in their biological profiles. The nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors, and their accessibility and basicity can be fine-tuned by the introduction of substituents.
General SAR studies on pyrazine-containing compounds have shown that even minor modifications can lead to substantial differences in activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, which share a nitrogen-containing heterocyclic core, a wide range of substituents on a pendant aromatic ring were explored, revealing that electronic, lipophilic, and steric properties all played a role in determining anti-mycobacterial activity mdpi.com.
| Compound Analogue | Pyrazine Moiety Modification | Observed Effect on Biological Activity |
| General Pyrazolo[1,5-a]pyrimidine | Varied substituents on a pendant aromatic ring | Modest to good activity depending on electronic, lipophilic, and steric properties mdpi.com |
This table presents general findings from related heterocyclic compounds due to the absence of specific data for this compound analogues.
Rational Design Principles for Optimized Analogues
The rational design of optimized analogues of this compound is guided by the SAR data obtained from initial screening and computational modeling. The goal is to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties.
Key principles in the rational design of such analogues include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Scaffold Hopping: Replacing the isoxazole or pyrazine core with other heterocyclic systems to explore new chemical space and potentially discover novel binding modes.
Structure-Based Design: Utilizing the three-dimensional structure of the biological target to design ligands that fit snugly into the binding site and form favorable interactions.
For example, in the development of other heterocyclic inhibitors, the introduction of a carboxylic acid group has been shown to be essential for inhibitory activity by forming key interactions with the target enzyme researchgate.net. This type of targeted modification is a cornerstone of rational drug design.
Computational Approaches in SAR Derivation (e.g., Molecular Docking)
Computational methods, particularly molecular docking, play a pivotal role in elucidating the SAR of this compound analogues. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and the key interactions that stabilize the complex.
The process typically involves:
Preparation of the Ligand and Protein Structures: Three-dimensional structures of the analogues and the target protein are prepared.
Docking Simulation: The ligands are docked into the active site of the protein using specialized software.
Analysis of Docking Poses: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Docking studies on various heterocyclic compounds have successfully guided the synthesis of more potent inhibitors. For instance, in the design of quinoxaline-isoxazole-piperazine conjugates, molecular docking demonstrated that the most potent compounds had more extensive binding interactions with the target, the epidermal growth factor receptor (EGFR) nih.gov. These computational insights can help to prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process.
| Computational Technique | Application in SAR | Example from Related Compounds |
| Molecular Docking | Predicts binding modes and identifies key interactions. | Quinoxaline-isoxazole-piperazine conjugates showed more EGFR-binding interactions for the most potent compounds nih.gov. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activities. | Not specifically found for this compound class in the provided context. |
This table illustrates the application of computational methods in SAR for related heterocyclic compounds.
Future Research Directions and Advanced Applications of 3 Methyl 5 Pyrazin 2 Yl Isoxazole Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives is a dynamic field of research, with continuous efforts to improve efficiency, yield, and environmental footprint. Future synthetic strategies for 3-Methyl-5-(pyrazin-2-yl)isoxazole are likely to incorporate these advancements.
Furthermore, research into novel catalyst systems, such as copper-catalyzed reactions, has opened new possibilities for forming complex molecular architectures. nih.gov The exploration of alternative starting materials, like the ring-opening of other heterocycles to generate key intermediates, also presents an innovative approach to synthesis. mdpi.com
Table 1: Emerging Synthetic Methodologies and Their Potential Application
| Methodology | Description | Potential Advantage for this compound Synthesis | Reference |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Faster production, improved efficiency, and potentially higher purity of the final compound. | researchgate.netbeilstein-journals.org |
| One-Pot Reactions | Multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. | Reduces solvent usage, purification steps, and overall process time. | mdpi.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and precise control over reaction parameters. | N/A |
| Novel Catalyst Systems | Employment of advanced catalysts, such as copper or palladium, to facilitate bond formations. | Enables new synthetic pathways and the creation of more complex derivatives. | nih.gov |
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can accelerate the design of new derivatives with enhanced properties. By employing techniques like molecular docking, researchers can predict how the molecule and its analogs might bind to specific biological targets.
This rational design process was highlighted in the development of N-(5-methyl-isoxazol-3-yl) benzenesulfonamide (B165840) derivatives, where computational studies were part of the design and evaluation process. nih.gov Such studies help in understanding the key structural features required for biological activity, guiding synthetic efforts toward more potent and selective compounds. Future research will likely involve more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations and free energy perturbation (FEP) calculations, to provide deeper insights into binding affinities and reaction mechanisms.
Exploration of Expanded Biological Target Spectrum
While the full range of biological activities for this compound is not yet fully defined, research on analogous isoxazole and pyrazole structures suggests numerous therapeutic areas for exploration. The isoxazole core is a well-established pharmacophore found in various biologically active compounds.
Recent studies have identified novel isoxazole-based molecules with potent antiviral activity against the Zika virus (ZIKV), demonstrating the potential of this scaffold in combating infectious diseases. nih.gov Other research has shown that pyrazolone (B3327878) derivatives possess a wide array of pharmacological activities, including protein kinase inhibition and antioxidant effects. jmchemsci.comnih.gov Furthermore, certain 5-aminoisoxazole hybrids have demonstrated inhibitory activity against α-glucosidase, suggesting a potential role in managing diabetes. nih.gov
These findings strongly suggest that this compound and its derivatives should be screened against a wider array of biological targets.
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Viral Proteins | Zika Virus (ZIKV) Protease/Polymerase | Antiviral | nih.gov |
| Enzymes | Carbonic Anhydrases (hCA I, II, VII, XII), α-glucosidase | Various (e.g., glaucoma, epilepsy), Diabetes | nih.govnih.gov |
| Kinases | Protein Kinases | Oncology, Anti-inflammatory | jmchemsci.com |
| Oxidative Stress Pathways | Reactive Oxygen Species (ROS) | Ischemia, Neurodegenerative Diseases | nih.gov |
Potential Non-Biological Applications (e.g., Materials Science, Analytical Chemistry)
The utility of heterocyclic compounds like this compound is not limited to pharmacology. The unique electronic and structural properties of the pyrazinyl-isoxazole scaffold make it a candidate for applications in materials science and analytical chemistry.
For instance, fused-pyrazole systems have been developed as reversible, turn-off chemosensors for the nanomolar detection of metal ions such as Cu²⁺, Co²⁺, and Ni²⁺. mdpi.com The ability of the nitrogen-rich heterocyclic rings to coordinate with metal ions could be harnessed to design specific sensors or catalysts. In materials science, such compounds could serve as building blocks for novel organic light-emitting diodes (OLEDs), conductive polymers, or functional dyes, leveraging their conjugated π-systems. Further research could involve synthesizing polymers incorporating the this compound unit to explore their optical and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
